![molecular formula C12H13NO3 B367035 5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853751-57-2](/img/structure/B367035.png)
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
説明
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as spirooxindole, and it is a heterocyclic organic compound that has a spirocyclic structure. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently.
作用機序
The mechanism of action of spirooxindole is still not fully understood, but it has been shown to interact with various biological targets, including DNA, enzymes, and receptors. In anticancer research, spirooxindole has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
Biochemical and physiological effects:
Spirooxindole has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antiviral activity. In cytotoxicity studies, spirooxindole has been shown to induce cell death in various cancer cell lines by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
実験室実験の利点と制限
The advantages of using spirooxindole in lab experiments include its versatility as a building block for the synthesis of various complex molecules, its potential applications in various fields, and its ability to interact with various biological targets. The limitations of using spirooxindole in lab experiments include its challenging synthesis, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for research on spirooxindole, including the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research on spirooxindole could focus on the development of more potent and selective anticancer agents. In material science, future research on spirooxindole could focus on the synthesis of new organic materials with unique properties. In organic synthesis, future research on spirooxindole could focus on the development of new synthetic methodologies using spirooxindole as a building block.
In conclusion, spirooxindole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently. Spirooxindole has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. Future research on spirooxindole could focus on the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action.
科学的研究の応用
Spirooxindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, spirooxindole has been shown to possess anticancer, antiviral, and antibacterial properties. In material science, spirooxindole has been used as a building block for the synthesis of various organic materials. In organic synthesis, spirooxindole has been used as a versatile building block for the synthesis of various complex molecules.
特性
IUPAC Name |
5'-methylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10-9(7-8)12(11(14)13-10)15-5-2-6-16-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLYVBDOGQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23OCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B366998.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
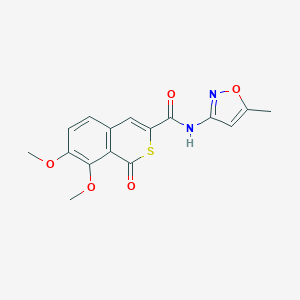
![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
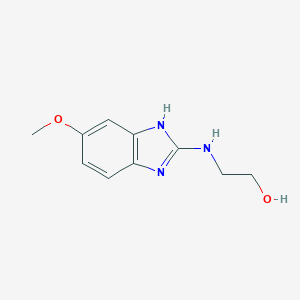
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)
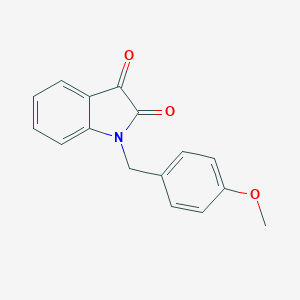
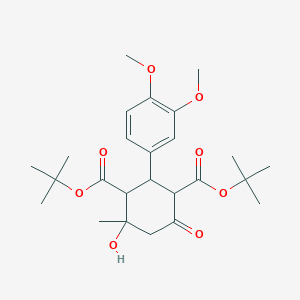
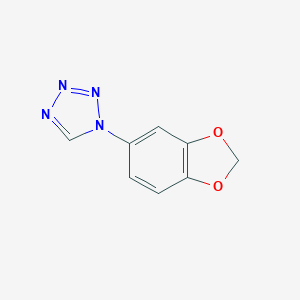
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
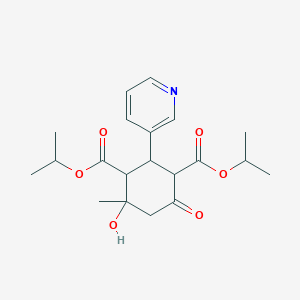
![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)